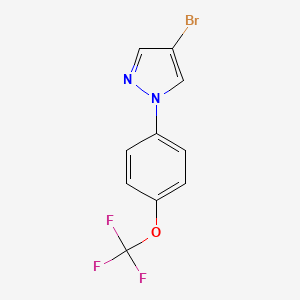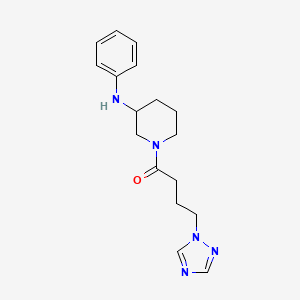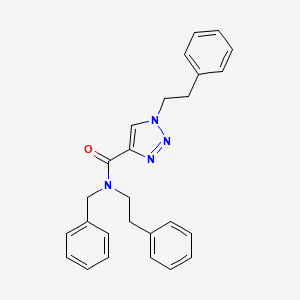
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole
Descripción general
Descripción
4-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromine atom at position 4 and a trifluoromethoxyphenyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 4-(trifluoromethoxy)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance its binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the pyrazole ring.
4-Bromo-1,1′4′,1″-terphenyl: Contains a bromine atom but has a different core structure.
1-Bromo-4-fluorobenzene: Similar halogen substitution but different functional groups.
Uniqueness
4-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the trifluoromethoxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-7-5-15-16(6-7)8-1-3-9(4-2-8)17-10(12,13)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKJRGMRUBXUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]benzamide](/img/structure/B6051817.png)

![2-(4-ETHOXYPHENYL)-N'~4~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B6051825.png)
![methyl 5-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6051826.png)
![2-[1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6051831.png)
![N-methyl-3-(4-oxo-3(4H)-quinazolinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6051832.png)
![2,2-dimethyl-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide](/img/structure/B6051835.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B6051844.png)
![3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6051852.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6051863.png)
![N-{[5-chloro-7-(1H-indol-5-yl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-2-(2-pyrimidinylthio)acetamide](/img/structure/B6051871.png)
![N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B6051889.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6051894.png)

